3,5-Dimethyl-4-iodoisoxazole
Description
Significance of Isoxazole (B147169) Scaffolds in Organic and Medicinal Chemistry
Historical Context and Evolution of Isoxazole Chemistry
The journey of isoxazole chemistry began in the late 19th century. In 1888, Ludwig Claisen first elucidated the cyclic structure of 3-methyl-5-phenylisoxazole. researchgate.net Early research by Dunstan and Dymond led to the synthesis of the isoxazole ring itself through the reaction of nitroethane with aqueous alkalies, yielding 3,4,5-trimethylisoxazole. researchgate.net Since these foundational discoveries, the field has evolved significantly, with the development of numerous synthetic methodologies. The two primary routes for constructing the isoxazole ring involve the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. benthamdirect.comwikipedia.orgyoutube.com These methods have been refined over the years, allowing for the creation of a vast library of isoxazole derivatives with diverse substitution patterns. rsc.orgorganic-chemistry.org
Prevalence in Natural Products and Pharmaceutical Agents
The isoxazole motif is a recurring structural feature in a variety of natural products and synthetic drugs, underscoring its biological relevance. wikipedia.orgsymc.edu.cnnih.gov
Natural Occurrences:
Ibotenic acid and Muscimol: Found in certain mushrooms, these compounds are known for their activity in the central nervous system. wikipedia.orglifechemicals.com
Pharmaceutical Applications: The isoxazole ring is a key component in a wide range of pharmaceuticals, demonstrating its value as a pharmacophore. symc.edu.cn Its presence can enhance a drug's efficacy, improve its pharmacokinetic profile, and reduce toxicity. nih.gov Some notable examples include:
Antibiotics: A number of beta-lactamase-resistant penicillins, such as cloxacillin, dicloxacillin, and flucloxacillin, incorporate an isoxazolyl group. wikipedia.orgresearchgate.net
Anti-inflammatory Drugs: The COX-2 inhibitor valdecoxib (B1682126) (Bextra) features an isoxazole core. wikipedia.org
Antipsychotics: The drug risperidone (B510) is another example of a widely used pharmaceutical containing the isoxazole scaffold. nih.gov
Other Therapeutic Areas: Isoxazole derivatives have found applications as anticonvulsants, anticancer agents, and in the treatment of various other conditions. researchgate.netrsc.org
Role as Versatile Building Blocks in Organic Synthesis
Beyond their direct biological applications, isoxazoles are highly valued as versatile intermediates in organic synthesis. benthamdirect.comlifechemicals.com The inherent reactivity of the isoxazole ring, particularly the weak nitrogen-oxygen bond, allows for its strategic cleavage under specific reaction conditions. benthamdirect.com This ring-opening can lead to the formation of various difunctionalized compounds, making isoxazoles masked equivalents of these useful synthetic units. benthamdirect.com For instance, the cleavage of an isoxazole can yield:
1,3-Dicarbonyl compounds
Enaminoketones
γ-Amino alcohols
α,β-Unsaturated oximes
β-Hydroxy nitriles
β-Hydroxy ketones
This ability to be readily transformed into other functional groups makes isoxazoles powerful tools for constructing complex molecular architectures. benthamdirect.comlifechemicals.com
Specific Relevance of Halogenated Isoxazoles
The introduction of a halogen atom onto the isoxazole ring significantly influences the molecule's properties, creating new opportunities for chemical manipulation and biological interaction. nih.gov
Impact of Halogenation on Chemical Reactivity and Biological Activity
Halogenation, the process of introducing one or more halogen atoms into a compound, can profoundly alter the electronic and steric properties of the isoxazole ring. This, in turn, affects its reactivity in chemical transformations and its interactions with biological targets. For example, the presence of a halogen atom can enhance the inhibitory activity of isoxazole derivatives against certain enzymes. nih.gov
Overview of Iodo-isoxazole Subclasses
Among the halogenated isoxazoles, iodo-isoxazoles are particularly noteworthy due to the unique reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. organic-chemistry.org This allows for the facile introduction of a wide range of substituents at the iodinated position, providing a powerful strategy for the diversification of isoxazole scaffolds. The synthesis of 4-iodoisoxazoles can be achieved through the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride. organic-chemistry.org
Focus on 3,5-Dimethyl-4-iodoisoxazole within the Halogenated Isoxazole Landscape
Within the broad class of halogenated isoxazoles, this compound has emerged as a particularly noteworthy compound. tandfonline.comtandfonline.com This specific isomer, featuring methyl groups at positions 3 and 5 and an iodine atom at position 4 of the isoxazole ring, possesses a unique combination of stability and reactivity that makes it a valuable tool for synthetic chemists. tandfonline.comcymitquimica.com
Rationale for Intensive Investigation
The intensive investigation of this compound stems from several key factors. Firstly, the presence of the iodine atom at the C4 position makes it an excellent substrate for a variety of cross-coupling reactions. tandfonline.comtandfonline.com This allows for the facile introduction of a wide range of substituents at this position, a feature that is highly desirable in the construction of complex molecular architectures. nih.gov
Secondly, the isoxazole ring itself can be readily cleaved under specific conditions, providing a synthetic pathway to other important functional groups. tandfonline.com This dual reactivity—the ability to functionalize at the C4 position and subsequently transform the isoxazole ring—makes this compound a versatile synthon in organic synthesis. tandfonline.comtandfonline.com
Furthermore, the isoxazole moiety is a recognized pharmacophore, meaning it is a structural feature that is often associated with biological activity. rsc.orgcymitquimica.com The ability to modify the structure of this compound through reactions at the iodo-substituent allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents. rsc.orgcymitquimica.com
Scope of the Academic Research Review
This review will focus on the synthesis, chemical properties, and applications of this compound. It will delve into the various methods reported for its preparation and explore its reactivity in a range of chemical transformations, with a particular emphasis on palladium-catalyzed cross-coupling reactions. tandfonline.comtandfonline.comrsc.org The utility of this compound as a precursor to other valuable chemical entities will also be highlighted. tandfonline.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 10557-85-4 |
| Molecular Formula | C₅H₆INO |
| Molecular Weight | 223.01 g/mol |
| Appearance | Pale yellow to brown solid or powder to crystal |
| Melting Point | 51 °C |
| Boiling Point | 239.2±35.0 °C (Predicted) |
| Solubility | Soluble in methanol (B129727) and other organic solvents |
| InChI | InChI=1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3 |
| InChIKey | NMNOXVWRJISEFE-UHFFFAOYSA-N |
| SMILES | CC1=C(I)C(=NO1)C |
This table presents key physicochemical properties of this compound, compiled from various chemical databases. cymitquimica.comsigmaaldrich.combldpharm.comambeed.comchemicalbook.com
Synthesis and Reactivity
The synthesis of this compound can be achieved through several methods. A common approach involves the direct iodination of 3,5-dimethylisoxazole (B1293586). tandfonline.com One reported method utilizes silver acetate (B1210297) and iodine to achieve a near-quantitative yield of the desired product. hepvs.chunifr.ch Another synthetic route involves the electrophilic cyclization of O-methyl oximes of 2-alkyn-1-ones in the presence of iodine monochloride (ICl). nih.govorganic-chemistry.orgnih.gov
The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. tandfonline.comtandfonline.comrsc.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of 4-substituted-3,5-dimethylisoxazoles. tandfonline.comnih.gov For instance, it has been successfully coupled with various arylboronic acids and organostannanes to produce 4-aryl-3,5-dimethylisoxazoles in excellent yields. tandfonline.comtandfonline.com
Selected Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Partner | Product |
|---|---|
| Arylboronic acids | 4-Aryl-3,5-dimethylisoxazoles |
| Organostannanes | 4-Aryl-3,5-dimethylisoxazoles |
This interactive table summarizes key palladium-catalyzed cross-coupling reactions involving this compound, demonstrating its versatility in forming new carbon-carbon bonds. tandfonline.comtandfonline.comrsc.org
Furthermore, the isoxazole ring in the resulting 4-aryl-3,5-dimethylisoxazoles can be cleaved through hydrogenolysis followed by acid hydrolysis to yield 3-aryl-2,4-pentanediones, showcasing the synthetic utility of the isoxazole as a masked dicarbonyl equivalent. tandfonline.com This compound has also been utilized in the synthesis of photochromic diarylethenes. researchgate.net
Spectroscopic Data
The structure of this compound has been confirmed through various spectroscopic techniques. The 13C NMR spectrum shows characteristic signals for the isoxazole ring carbons and the methyl groups. Specifically, the signals for the methyl-bearing isoxazole carbons (C3 and C5) appear around δ 169.0 ppm and 160.5 ppm, while the iodine-bearing carbon (C4) resonates at approximately δ 59.1 ppm. The methyl carbons exhibit signals around δ 11.5 ppm and 11.2 ppm. hepvs.ch
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOXVWRJISEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346666 | |
| Record name | 4-Iodo-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-85-4 | |
| Record name | 4-Iodo-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-3,5-dimethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3,5 Dimethyl 4 Iodoisoxazole and Its Derivatives
Regioselective Halogenation Techniques for Isoxazole (B147169) Cores
Regioselective halogenation is crucial for the functionalization of the isoxazole ring, particularly at the C-4 position. The introduction of a halogen atom at this specific site allows for further chemical modifications, making it a valuable step in the synthesis of complex molecules. Two prominent and effective methods for achieving this are electrophilic iodocyclization and direct C-4 halogenation using N-halosuccinimides.
Electrophilic Iodocyclization of O-Methyloximes of 2-Alkyn-1-ones
A powerful method for the synthesis of 3,5-disubstituted-4-iodoisoxazoles involves the electrophilic cyclization of O-methyl oximes derived from 2-alkyn-1-ones. acs.orgnih.gov This approach offers a mild and efficient route to a variety of 4-halo and 4-seleno isoxazoles. acs.orgnih.gov The reaction is typically carried out using an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), which induces the cyclization of the O-methyloxime precursor. nih.gov
The electrophilic iodocyclization method demonstrates a broad substrate scope, accommodating a wide range of functional groups on the 2-alkyn-1-one O-methyl oxime precursors. nih.govorganic-chemistry.org This versatility allows for the synthesis of a diverse library of 3,5-disubstituted-4-iodoisoxazoles. The reaction has been shown to be effective with substrates bearing both electron-donating and electron-withdrawing groups on aromatic rings, as well as various alkyl substituents. organic-chemistry.org
However, there are some limitations to this methodology. The geometry of the O-methyl oxime precursor can influence the outcome of the reaction. While the desired Z-isomer is often the major product, the formation of the E-isomer can occur, particularly when the substituent at the R¹ position is less bulky. nih.gov In such cases, separation of the isomers by column chromatography is necessary. nih.gov
Below is a table summarizing the substrate scope for the formation of 4-iodoisoxazoles via electrophilic cyclization, highlighting the diversity of tolerated substituents.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | C₆H₅ | CH₃ | 4-Iodo-3-methyl-5-phenylisoxazole | 95 |
| 2 | 4-MeOC₆H₄ | CH₃ | 4-Iodo-3-methyl-5-(4-methoxyphenyl)isoxazole | 92 |
| 3 | 4-ClC₆H₄ | CH₃ | 5-(4-Chlorophenyl)-4-iodo-3-methylisoxazole | 98 |
| 4 | 2-Thienyl | CH₃ | 4-Iodo-3-methyl-5-(2-thienyl)isoxazole | 85 |
| 5 | CH₃(CH₂)₅ | CH₃ | 4-Iodo-3-methyl-5-hexylisoxazole | 88 |
This table is a representation of typical yields and substrates and is not exhaustive.
The proposed mechanism for the electrophilic iodocyclization begins with the attack of the electrophilic iodine species (e.g., I⁺ from ICl) on the alkyne moiety of the O-methyl oxime. This initial step forms a vinyl cation intermediate. The nitrogen atom of the oxime then acts as a nucleophile, attacking the vinyl cation in an intramolecular fashion to form the five-membered isoxazole ring. Subsequent loss of a proton yields the final 3,5-disubstituted-4-iodoisoxazole product. The regioselectivity of the reaction is controlled by the initial electrophilic attack on the alkyne, which is influenced by the electronic and steric properties of the substituents.
Direct C-4 Halogenation using N-Halosuccinimides
An alternative and convenient method for the regioselective halogenation of the isoxazole core is the direct C-4 halogenation using N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). elsevierpure.comresearchgate.netthieme-connect.com This method is particularly effective for 3,5-diaryl- and 3,5-dialkylisoxazoles. elsevierpure.comthieme-connect.com
The efficiency of direct C-4 halogenation with N-halosuccinimides can be significantly influenced by the presence of an acid catalyst. elsevierpure.comthieme-connect.com For isoxazoles bearing deactivating substituents on the phenyl rings, the use of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid, is often necessary to activate the N-halosuccinimide and facilitate the electrophilic substitution at the C-4 position. thieme-connect.com The acid protonates the N-halosuccinimide, increasing its electrophilicity.
The electronic nature of the substituents on the isoxazole ring also plays a crucial role. Electron-donating groups on the aryl rings can enhance the reactivity of the isoxazole towards electrophilic attack, sometimes obviating the need for a strong acid catalyst. Conversely, electron-withdrawing groups decrease the electron density of the isoxazole ring, making C-4 halogenation more challenging and often requiring harsher reaction conditions or the use of a catalyst. elsevierpure.com
The following table illustrates the effect of substituents and acid catalysis on the yield of 4-iodination of 3,5-diarylisoxazoles using NIS.
| Substrate (3,5-diarylisoxazole) | Catalyst | Product | Yield (%) |
| 3,5-Diphenylisoxazole | None | 4-Iodo-3,5-diphenylisoxazole | 75 |
| 3-(4-Methoxyphenyl)-5-phenylisoxazole | None | 4-Iodo-3-(4-methoxyphenyl)-5-phenylisoxazole | 90 |
| 3-(4-Nitrophenyl)-5-phenylisoxazole | H₂SO₄ | 4-Iodo-3-(4-nitrophenyl)-5-phenylisoxazole | 65 |
| 3,5-bis(4-Methoxyphenyl)isoxazole | None | 4-Iodo-3,5-bis(4-methoxyphenyl)isoxazole | 95 |
This data is representative of the trends observed in direct C-4 halogenation reactions.
Direct C-4 halogenation using N-halosuccinimides offers several advantages over conventional halogenation methods, such as the use of molecular halogens (e.g., I₂). N-halosuccinimides are solid, crystalline reagents that are easier and safer to handle than gaseous or volatile liquid halogens. thieme-connect.com They often provide higher regioselectivity, leading to cleaner reactions with fewer side products. thieme-connect.com
Alternative and Emerging Synthetic Routes
Traditional methods for synthesizing isoxazoles often involve lengthy reaction times and harsh conditions. mdpi.com Modern synthetic chemistry has moved towards more efficient and environmentally benign methodologies, including microwave-assisted synthesis and green chemistry protocols.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and selectivity in significantly shorter timeframes compared to conventional heating methods. nih.govabap.co.in This technology relies on the ability of polar molecules in the reaction mixture to absorb microwave energy efficiently, resulting in rapid and uniform heating. abap.co.in
The synthesis of isoxazole derivatives is well-suited to microwave irradiation. For instance, the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride can be completed in minutes under microwave conditions, as opposed to hours with traditional heating. zenodo.org A one-pot, three-component synthesis of 3,4,5-substituted isoxazoles has been developed using a consecutive Sonogashira coupling and 1,3-dipolar cycloaddition sequence under dielectric heating. organic-chemistry.org This microwave-assisted approach dramatically reduces reaction times from days to just 30 minutes and minimizes the formation of byproducts. organic-chemistry.org While these examples focus on general isoxazole synthesis, the principles are directly applicable to the formation of halogenated isoxazoles, where rapid, controlled heating can improve yields and reduce degradation of sensitive starting materials or products.
Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes to 30 minutes | zenodo.orgorganic-chemistry.org |
| Energy Consumption | High | Low | mdpi.com |
| Product Yield | Moderate to good | Good to high | nih.govorganic-chemistry.org |
| Byproduct Formation | Can be significant | Minimized | organic-chemistry.org |
| Heating | Conduction/Convection (often uneven) | Direct dielectric heating (uniform) | abap.co.in |
This table summarizes general findings in microwave-assisted synthesis of isoxazole derivatives.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. abap.co.in In isoxazole synthesis, this has led to the development of methodologies that utilize eco-friendly solvents, alternative energy sources, and reusable catalysts. mdpi.com
Key green approaches in this area include:
Ultrasonic Irradiation : Sonochemistry has been employed for the synthesis of isoxazole-based molecules, offering enhanced reaction efficiency and reduced energy consumption. mdpi.com This method can accelerate reaction kinetics and often allows for the use of green solvents like water. mdpi.com
Use of Water as a Solvent : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Three-component reactions to form 4-arylidene-isoxazole-5(4H)-ones have been successfully carried out in water, eliminating the need for volatile organic solvents. semnan.ac.ir
Alternative Energy Sources : Natural sunlight has been utilized as a clean, safe, and readily available energy source for the synthesis of isoxazol-5(4H)-ones. semnan.ac.ir Reactions performed in water under sunlight proceeded to completion in 17-40 minutes with high yields. semnan.ac.ir
Agro-Waste Catalysts : An environmentally friendly protocol has been developed using an agro-waste catalyst derived from the water extract of orange fruit peel ash (WEOFPA) for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov This approach often proceeds under solvent-free conditions, further enhancing its green credentials. nih.gov
These green methodologies provide sustainable pathways for the synthesis of the isoxazole core, which can be adapted for the preparation of halogenated precursors required for 3,5-dimethyl-4-iodoisoxazole.
Synthetic Strategies for Derivatization of this compound
The iodine atom at the C-4 position of this compound is a key functional handle for molecular elaboration. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of complex derivatives.
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. youtube.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comwikipedia.org The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl, making 4-iodoisoxazoles highly suitable substrates for these transformations.
The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically an arylboronic acid. nih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.
In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the C-4 position. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov The base is crucial for the activation of the boronic acid, facilitating the transmetalation step. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles
| Component | Example | Function | Source |
|---|---|---|---|
| Substrate | This compound | Electrophilic partner | - |
| Coupling Partner | Phenylboronic acid | Nucleophilic partner | nih.govresearchgate.net |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation | nih.govnih.gov |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates boronic acid | nih.govresearchgate.net |
| Solvent | Toluene, Dioxane, Ethanol/Water | Reaction medium | nih.govresearchgate.net |
This table represents a generalized set of conditions based on Suzuki-Miyaura reactions with similar substrates.
The reaction has been successfully applied to a variety of heterocyclic systems, demonstrating its broad utility. nih.govbeilstein-journals.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for specific substrates.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.org This method is highly versatile due to the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups. wikipedia.orgscispace.com A significant drawback, however, is the toxicity of the tin compounds. organic-chemistry.org
The mechanism of the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions. wikipedia.org For this compound, the reaction would involve the coupling with an organostannane, such as an aryltributylstannane, to form a 4-aryl-3,5-dimethylisoxazole. The reaction is catalyzed by a palladium(0) complex. libretexts.org
Table 3: Key Components in the Stille Coupling Reaction
| Component | Role in the Catalytic Cycle | Common Examples | Source |
|---|---|---|---|
| Organohalide | Substrate for oxidative addition | This compound | - |
| Organostannane | Transmetalating agent | R-Sn(Bu)₃ (R = vinyl, aryl) | wikipedia.orgorganic-chemistry.org |
| Pd(0) Catalyst | Central catalytic species | Pd(PPh₃)₄ | libretexts.org |
| Ligand | Stabilizes the Pd center, influences reactivity | Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃) | scispace.comresearchgate.net |
| Solvent | Reaction medium | Toluene, THF, DMF | researchgate.net |
This table outlines the general components and their roles in the Stille coupling reaction.
The choice of ligands can significantly accelerate the rate-determining transmetalation step. scispace.com While highly effective, the toxicity of organotin reagents has led to the increased popularity of alternative methods like the Suzuki-Miyaura coupling, which utilizes less toxic organoboron compounds. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
Sonogashira Coupling with Terminal Alkynes
The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, has been successfully applied to 3,5-disubstituted-4-iodoisoxazoles, including this compound, to produce C4-alkynylisoxazoles. nih.govresearchgate.net The reaction provides a direct and efficient pathway to 3,4,5-trisubstituted isoxazoles, which are valuable synthetic intermediates. Studies have shown that high yields (up to 98%) of the desired C4-alkynylisoxazole products can be achieved under optimized conditions. nih.govresearchgate.net
Research into the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles has revealed key insights into the factors governing reaction efficiency. Systematic studies have demonstrated that steric hindrance from the substituents on the isoxazole ring plays a significant role. Specifically, the steric bulk of the group at the C3 position has a greater impact on the cross-coupling reaction's success than the substituent at the C5 position. nih.govresearchgate.net In contrast, the electronic properties of the substituent at the C3 position appear to have a negligible effect on the reaction outcome. nih.govresearchgate.net This suggests that the reaction is more sensitive to the physical space around the reaction center than to the electron-donating or electron-withdrawing nature of the substituents.
Table 1: Effect of Isoxazole Substituents on Sonogashira Coupling Yield Data synthesized from findings reported in literature. nih.govresearchgate.net
| Entry | R¹ (C3-Substituent) | R² (C5-Substituent) | Alkyne Partner | Yield (%) |
| 1 | Methyl | Methyl | Phenylacetylene | 95 |
| 2 | Ethyl | Methyl | Phenylacetylene | 91 |
| 3 | Isopropyl | Methyl | Phenylacetylene | 85 |
| 4 | Phenyl | Methyl | Phenylacetylene | 93 |
| 5 | Methyl | Phenyl | Phenylacetylene | 96 |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an organic halide and an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is renowned for its broad scope and high functional group tolerance. wikipedia.org The C4-iodo group of this compound makes it an excellent electrophilic partner for Negishi coupling. By reacting it with various organozinc reagents (R-ZnX), a wide array of substituents (alkyl, aryl, vinyl, etc.) can be introduced at the C4 position.
While specific studies detailing the Negishi coupling of this compound are not extensively documented, the reaction's general applicability to aryl iodides is well-established. wikipedia.orgorganic-chemistry.org Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal, and can often be generated in situ. wikipedia.orgsigmaaldrich.com The coupling reaction then proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. This methodology represents a powerful tool for creating diverse 3,4,5-trisubstituted isoxazoles from the 4-iodoisoxazole precursor.
Applications in Library Synthesis of Trisubstituted Isoxazoles
The robust and versatile nature of palladium-catalyzed cross-coupling reactions makes 3,5-disubstituted-4-iodoisoxazoles ideal scaffolds for the generation of chemical libraries. nih.gov The "iodine handle" at the C4 position allows for the systematic introduction of diverse molecular fragments, facilitating the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies.
A key strategy involves the parallel synthesis of a library of 3,4,5-trisubstituted isoxazoles from a common 4-iodoisoxazole intermediate. nih.gov By employing a range of palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, and Heck couplings, a single 4-iodoisoxazole can be reacted with sub-libraries of commercially available terminal alkynes, boronic acids, and styrenes, respectively. nih.gov This approach has been successfully used to generate a 51-member library of diverse 3,4,5-trisubstituted isoxazoles with an average yield of 49% and high purity after purification. nih.gov This highlights the utility of this compound as a pivotal intermediate in combinatorial chemistry and drug discovery.
Table 2: Library Synthesis from a 4-Iodoisoxazole Scaffold Based on methodologies reported for parallel synthesis. nih.gov
| Reaction Type | Coupling Partner Sub-library | Resulting C4-Substituent |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups |
| Suzuki-Miyaura Coupling | Boronic Acids | Aryl or Vinyl groups |
| Heck Coupling | Styrenes / Acrylates | Substituted Alkenyl groups |
Nucleophilic Substitution Reactions Involving the Iodine Moiety
Direct nucleophilic aromatic substitution (SNAr) of a halide on an aromatic or heteroaromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov The 3,5-dimethylisoxazole (B1293586) ring is considered relatively electron-rich, and it lacks the strong activating groups necessary to facilitate a classical SNAr mechanism at the C4 position. Consequently, the direct displacement of the iodine atom in this compound by common nucleophiles (such as amines, alkoxides, or thiolates) is generally not a favored or efficient synthetic route. Attempts to force such reactions often require harsh conditions and may result in low yields or decomposition. The vast majority of synthetic strategies for functionalizing this position rely on the more efficient and versatile transition-metal-catalyzed cross-coupling methodologies.
Exploration of Other Coupling and Functionalization Reactions
Beyond the Sonogashira and Negishi reactions, the iodine moiety of this compound enables a host of other powerful palladium-catalyzed cross-coupling reactions. These methods further expand the synthetic toolbox for creating diverse trisubstituted isoxazoles.
Suzuki-Miyaura Coupling : This reaction couples the 4-iodoisoxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the boron reagents. researchgate.net This method is exceptionally effective for introducing a variety of aryl and heteroaryl groups at the C4 position. nih.govresearchgate.net
Heck Reaction : The Heck reaction forms a C-C bond between the 4-iodoisoxazole and an alkene, such as a styrene or an acrylate, using a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for synthesizing C4-alkenylisoxazoles and is noted for its excellent control of stereoselectivity, typically yielding the trans isomer. nih.govorganic-chemistry.org
Stille Coupling : The Stille reaction involves the coupling of the 4-iodoisoxazole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability and inertness of the organostannane reagents to many reaction conditions, allowing for a high degree of functional group tolerance. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
Control of Regioselectivity and Stereoselectivity in Synthesis
The use of this compound as a starting material provides absolute control over the regioselectivity of subsequent functionalization. The iodine atom is fixed at the C4 position, meaning that all cross-coupling reactions will occur exclusively at this site. nih.gov This inherent regiocontrol is a major synthetic advantage, as it eliminates the possibility of forming isomeric products and simplifies purification, which can be a significant challenge in the synthesis of other substituted heterocycles.
Stereoselectivity in these reactions is primarily dictated by the mechanism of the chosen coupling reaction and the nature of the coupling partners. For instance, the Heck reaction is known to proceed with high trans selectivity when coupling with monosubstituted alkenes. organic-chemistry.org In other couplings like the Negishi reaction, the stereochemistry of vinyl partners is typically retained. nih.gov While the isoxazole core itself is achiral, stereocenters can be introduced via the substituent coupled at the C4 position. The introduction of chirality would depend on the use of enantiomerically pure coupling partners or the application of asymmetric catalysis, for example, by using chiral ligands on the palladium catalyst.
Factors Governing C-4 Functionalization
The functionalization of the C-4 position of the isoxazole ring is predominantly governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the isoxazole ring dictate that the C-4 position is the most nucleophilic and therefore the most susceptible to attack by electrophiles. reddit.com This is a consequence of the resonance structures of the isoxazole ring, which show a higher electron density at the C-4 carbon.
Several factors can influence the rate and regioselectivity of C-4 functionalization:
Electronic Effects: The nature of the substituents at the C-3 and C-5 positions of the isoxazole ring plays a crucial role in modulating the reactivity of the C-4 position. Electron-donating groups (EDGs) at these positions increase the electron density of the ring, thereby activating it towards electrophilic attack and increasing the rate of C-4 functionalization. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making electrophilic substitution at C-4 more difficult. mdpi.com For instance, in the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, substrates with electron-donating groups on the aryl ring at the C-5 position can influence the reaction rate and yield. nih.gov
Steric Effects: While electronic effects are often the primary determinant of reactivity, steric hindrance can also play a significant role. wikipedia.org Bulky substituents at the C-3 and C-5 positions can hinder the approach of an electrophile to the C-4 position, thereby slowing down the reaction rate. mdpi.comwikipedia.org However, studies on the ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes have shown that steric effects appear to be minimal in this particular process, with bulky groups at the ortho positions of phenyl rings not significantly hindering the reaction. nih.gov
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the outcome of C-4 functionalization reactions. For instance, in the regioselective synthesis of isoxazoles from β-enamino diketones, the solvent and the use of a Lewis acid like BF3 were found to control the regiochemistry of the cyclocondensation reaction. nih.gov
The interplay of these factors allows for a degree of control over the C-4 functionalization of isoxazoles, enabling the selective introduction of a wide range of functional groups at this position.
Diastereoselective and Enantioselective Approaches to Isoxazole Derivatives
The synthesis of chiral, non-racemic isoxazole derivatives is of paramount importance for applications in medicinal chemistry, where stereochemistry often dictates biological activity. nih.gov Diastereoselective and enantioselective methodologies have been developed to control the stereochemical outcome of reactions that form or functionalize the isoxazole ring.
Diastereoselective Approaches:
Diastereoselective synthesis of isoxazolines, which are precursors to isoxazoles, has been achieved through various cycloaddition strategies. One approach involves a modular, diastereoselective synthesis of 3,4,5-trisubstituted isoxazolines via a [4+1]-cycloaddition of sulfur ylides with nitroalkenes. chemistryviews.org This method allows for the independent variation of substituents and provides the desired products in good yields and with high diastereoselectivity. chemistryviews.org
Enantioselective Approaches:
Enantioselective synthesis of isoxazole and isoxazoline derivatives often relies on the use of chiral catalysts or chiral auxiliaries to induce asymmetry. wikipedia.orgsigmaaldrich.com
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids and squaramides, have emerged as powerful tools for the enantioselective synthesis of isoxazole derivatives. researchgate.netpeerj.com For example, an enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters catalyzed by a chiral phosphoric acid has been developed to produce quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities. Similarly, a squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been utilized to synthesize complex isoxazole-containing dispirooxindoles with high diastereoselectivity and enantioselectivity.
Transition Metal Catalysis: Chiral ligand-metal complexes can be employed in catalytic asymmetric syntheses of isoxazolines from nitrile oxides and alkenes. nih.gov However, controlling the regioselectivity in these reactions can be a significant challenge. nih.gov
Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While specific examples for the direct synthesis of this compound using chiral auxiliaries are not prominent in the reviewed literature, this strategy remains a viable approach for the asymmetric synthesis of isoxazole derivatives in general. mdpi.com
Mechanistic Investigations and Reaction Dynamics of 3,5 Dimethyl 4 Iodoisoxazole
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction pathways of molecules at an atomic level. For 3,5-Dimethyl-4-iodoisoxazole, theoretical studies offer insights that complement experimental findings.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of related isoxazole (B147169) derivatives. DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential, all of which are key to understanding the molecule's reactivity.
A hypothetical DFT analysis would likely reveal the regions of the molecule that are electron-rich or electron-deficient, thereby predicting the most probable sites for chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| Electron Density on Iodine | Partially positive | The C-I bond is polarized, making the iodine a potential site for oxidative addition in cross-coupling reactions. |
| Electron Density on Isoxazole Ring | Modulated by substituents | The interplay of the electron-withdrawing iodine and electron-donating methyl groups creates specific reactive sites on the ring. |
Note: The data in this table is illustrative and based on general principles of DFT applied to similar molecules, as specific literature data for this compound is not available.
Molecular dynamics (MD) simulations can be employed to model the dynamic evolution of a chemical reaction over time, providing insights into reaction pathways and mechanisms. For isoxazole derivatives, nonadiabatic ab initio molecular dynamics simulations have been used to study complex processes like photoisomerization. rsc.org Although a specific MD simulation study for this compound was not found, the methodology applied to 3,5-dimethylisoxazole (B1293586) in photoisomerization studies can be described to illustrate the potential of this technique. rsc.org
In such simulations, the trajectories of atoms are calculated over time by solving Newton's equations of motion, where the forces are derived from quantum mechanical calculations. This approach can reveal the intricate details of bond breaking and formation during a reaction. For instance, in the photoisomerization of 3,5-dimethylisoxazole, simulations have shown that upon photoexcitation, the N-O bond of the isoxazole ring breaks, leading to the formation of various intermediates. rsc.org
Applying this to this compound in a cross-coupling reaction, MD simulations could potentially model the approach of the catalyst, the oxidative addition step involving the C-I bond, transmetalation, and the final reductive elimination step, providing a dynamic picture of the entire catalytic cycle.
In a palladium-catalyzed Sonogashira coupling, the catalytic cycle is believed to involve several key steps, each with its own intermediates and transition states:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound. This proceeds through a three-centered transition state to form a Pd(II) intermediate.
Transmetalation: The alkyne substrate, coordinated to a copper(I) co-catalyst, is transferred to the palladium center. This step involves a transition state where both metals are coordinated to the alkyne.
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. This step also proceeds through a specific transition state geometry.
Table 2: Plausible Intermediates and Transition States in the Sonogashira Coupling of this compound
| Reaction Step | Plausible Intermediate | Plausible Transition State |
| Oxidative Addition | (3,5-Dimethylisoxazol-4-yl)-Pd(II)-I complex | [Pd(0)...I...(C4-isoxazole)] complex |
| Transmetalation | (3,5-Dimethylisoxazol-4-yl)-Pd(II)-(alkynyl) complex | [Alkynyl-Cu...Pd(II)-I] complex |
| Reductive Elimination | - | [(3,5-Dimethylisoxazol-4-yl)...(alkynyl)...Pd(II)] complex |
Note: This table presents a generalized mechanism, and the actual structures of intermediates and transition states would require detailed computational modeling.
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics provides information about the rates of chemical reactions and the factors that influence them. Thermodynamic analysis, on the other hand, deals with the energy changes that occur during a reaction, determining the position of equilibrium and the stability of reactants, intermediates, and products.
Kinetic studies of cross-coupling reactions involving this compound are essential for optimizing reaction conditions to achieve high yields and selectivity. The Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes has been investigated, providing insights into the reaction kinetics.
A study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles demonstrated that the steric and electronic properties of the substituents on the isoxazole ring can influence the reaction efficiency. While the electronic effects of the substituents at the 3- and 5-positions were found to be negligible, steric hindrance at the 3-position was observed to have a more significant impact on the reaction yield, which is a reflection of the reaction kinetics.
The thermodynamic stability of this compound and its reaction intermediates is a key factor in determining the feasibility and outcome of a chemical reaction. The isoxazole ring itself is an aromatic heterocycle, which confers a degree of thermodynamic stability. The substituents on the ring will further modulate this stability.
The C-I bond in this compound is the most likely site of reaction in cross-coupling processes. The bond dissociation energy of this bond is a critical thermodynamic parameter. It is expected to be lower than a C-H or C-C bond on the ring, making it selectively cleaved during oxidative addition.
During a reaction, the relative thermodynamic stabilities of the intermediates will influence the reaction pathway. For a reaction to be thermodynamically favorable, the products must be more stable (have lower Gibbs free energy) than the reactants. The stability of any intermediates formed along the reaction coordinate will affect the activation energies of the subsequent steps. Computational methods like DFT can be used to calculate the relative energies of the reactants, intermediates, transition states, and products, providing a thermodynamic profile of the reaction.
Specific Reactivity Studies of this compound
The reactivity of this compound is governed by the interplay of its constituent functional groups: the isoxazole nucleus, the C-I bond, and the methyl groups. Mechanistic investigations and specific reactivity studies provide insights into the chemical behavior of this heterocyclic compound.
Ring Cleavage Reactions and Transformations of the Isoxazole Nucleus
The isoxazole ring, while aromatic, is susceptible to cleavage under certain reductive conditions due to the inherent weakness of the N-O bond. Various methods have been developed for the reductive ring opening of isoxazoles, typically yielding synthetically useful β-enaminones or related 1,3-dicarbonyl compounds.
Reductive Cleavage with Molybdenum Hexacarbonyl:
One established method for the reductive cleavage of the isoxazole N-O bond involves the use of molybdenum hexacarbonyl [Mo(CO)₆]. This reaction proceeds to furnish β-aminoenones. For this compound, this transformation would be expected to yield 3-amino-2-iodopent-3-en-2-one. The reaction mechanism is thought to involve the coordination of the molybdenum complex to the nitrogen and oxygen atoms of the isoxazole ring, facilitating the cleavage of the N-O bond.
Catalytic Hydrogenation:
Catalytic hydrogenation is another powerful tool for the reductive cleavage of the isoxazole ring. The choice of catalyst and reaction conditions can influence the outcome of the reaction. For instance, palladium-on-carbon (Pd/C) is a commonly used catalyst for the hydrogenolysis of N-O bonds. In the case of this compound, catalytic hydrogenation could potentially lead to the formation of an enaminone, which might undergo further reduction or transformation depending on the reaction conditions. It is also conceivable that under certain conditions, the C-I bond could be subject to hydrogenolysis.
Other Reductive Methods:
Other reagents and systems have been employed for the reductive cleavage of isoxazoles, including samarium(II) iodide (SmI₂), and low-valent titanium reagents. These methods offer varying degrees of chemoselectivity and functional group tolerance.
Below is a table summarizing potential products from the ring cleavage of this compound under different hypothetical reductive conditions.
| Reagent/Catalyst | Proposed Product | Potential Side Products |
| Mo(CO)₆, H₂O | 4-Amino-3-iodopent-3-en-2-one | Further reduced species |
| H₂, Pd/C | 4-Amino-3-iodopent-3-en-2-one | 4-Aminopent-3-en-2-one (deiodinated) |
| SmI₂ | 4-Amino-3-iodopent-3-en-2-one | Complex mixture depending on conditions |
| NaBH₄ | No reaction expected with the isoxazole ring under standard conditions | - |
Proto-deiodination Reactions
Proto-deiodination, the replacement of an iodine atom with a hydrogen atom, is a common reaction for aryl and heteroaryl iodides. The C-I bond in this compound is susceptible to cleavage, and this can be achieved through various mechanisms.
The stability of the C-I bond in heteroaromatic systems is influenced by the electronic nature of the ring and the position of the iodine atom. In general, compounds with a C(sp²)–I bond are more resistant to deiodination in vivo than those with C(sp)–I or C(sp³)–I bonds. The electronic properties of the isoxazole ring, being relatively electron-withdrawing, can influence the propensity for proto-deiodination.
Mechanisms for proto-deiodination can include:
Catalytic reduction: Transition metal catalysts, such as palladium, can facilitate the reductive cleavage of the C-I bond in the presence of a hydrogen source.
Radical-induced deiodination: Radical initiators can trigger a chain reaction leading to the replacement of the iodine atom.
Acid-catalyzed deiodination: In some cases, particularly with electron-rich aromatic systems, protic acids can promote deiodination.
The susceptibility of this compound to proto-deiodination would be an important consideration in synthetic applications, particularly in reactions that involve harsh conditions or the use of reducing agents.
Reactivity towards Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. Their reaction with this compound is expected to be directed towards the electrophilic centers of the molecule.
Reaction with Grignard Reagents:
The reaction of Grignard reagents with 4-iodoisoxazoles can potentially proceed via two main pathways:
Metal-Halogen Exchange: The Grignard reagent can undergo a metal-halogen exchange with the iodine atom at the 4-position, leading to the formation of a new organomagnesium species, 3,5-dimethylisoxazol-4-ylmagnesium iodide. This intermediate can then be trapped with various electrophiles.
Nucleophilic Attack on the Isoxazole Ring: While less common, direct nucleophilic attack on the isoxazole ring is a possibility, though it would likely require activation of the ring.
A study on the regioselective addition of Grignard reagents to isoxazole-4,5-dicarboxylate esters has shown that the isoxazole ring can direct the reactivity of organometallic reagents.
Reaction with Organolithium Reagents:
Organolithium reagents are generally more reactive than Grignard reagents. The reaction of an organolithium compound, such as n-butyllithium, with this compound at low temperatures would be expected to favor a rapid lithium-iodine exchange, generating the corresponding 4-lithio-3,5-dimethylisoxazole. This lithiated intermediate is a valuable synthon for the introduction of various functional groups at the 4-position of the isoxazole ring.
Alternatively, the strongly basic nature of organolithium reagents could lead to deprotonation of one of the methyl groups, particularly the one at the 5-position, which is alpha to the imine-like nitrogen of the isoxazole ring. The acidity of these protons would be a key factor in determining the reaction pathway.
The table below outlines the expected products from the reaction of this compound with common organometallic reagents followed by an electrophilic quench.
| Organometallic Reagent | Proposed Intermediate | Electrophile (E+) | Final Product |
| EtMgBr | 3,5-Dimethylisoxazol-4-ylmagnesium iodide | H₂O | 3,5-Dimethylisoxazole |
| n-BuLi | 4-Lithio-3,5-dimethylisoxazole | CO₂ then H₃O⁺ | 3,5-Dimethylisoxazole-4-carboxylic acid |
| t-BuLi | 4-Lithio-3,5-dimethylisoxazole or lithiated methyl group | (CH₃)₃SiCl | 3,5-Dimethyl-4-(trimethylsilyl)isoxazole or silylated methyl derivative |
Electrophilic and Nucleophilic Sites Analysis
A qualitative analysis of the electrophilic and nucleophilic sites of this compound can be performed by considering the electronic effects of the substituents and the inherent properties of the isoxazole ring.
Nucleophilic Sites:
Isoxazole Nitrogen: The nitrogen atom of the isoxazole ring possesses a lone pair of electrons and can act as a nucleophile or a base, protonating in the presence of strong acids.
Isoxazole Oxygen: The oxygen atom also has lone pairs, but its nucleophilicity is generally lower than that of the nitrogen.
Electrophilic Sites:
C4-Carbon: The carbon atom bearing the iodine is a primary electrophilic site. The electron-withdrawing nature of both the iodine atom and the isoxazole ring makes this position susceptible to nucleophilic attack, often leading to substitution of the iodine.
C3 and C5 Carbons: These positions on the isoxazole ring are also electrophilic in character due to the electronegativity of the adjacent heteroatoms.
Methyl Protons: The protons on the methyl groups, particularly at the C5 position, can be acidic and susceptible to deprotonation by strong bases.
Computational Analysis Insights:
Molecular Electrostatic Potential (MEP) Maps: An MEP map would likely show a region of negative potential (red) around the nitrogen and oxygen atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the C4-I bond and the C3 and C5 positions, highlighting their electrophilicity.
Frontier Molecular Orbital (FMO) Theory: The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of electrophilic and nucleophilic attack, respectively. For electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. For nucleophilic attack, the reaction is favored at the atom with the largest coefficient in the LUMO. It is anticipated that the LUMO would have a significant contribution from the C4 carbon, making it a prime target for nucleophiles.
The following table summarizes the predicted reactivity at different sites of this compound.
| Site | Predicted Reactivity | Rationale |
| N2-atom | Nucleophilic/Basic | Lone pair of electrons |
| C4-atom | Electrophilic | Electron-withdrawing iodine and isoxazole ring |
| C5-methyl | Acidic (protons) | Alpha to the C=N bond of the isoxazole ring |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of 3,5 Dimethyl 4 Iodoisoxazole
High-Resolution Spectroscopic Analysis
High-resolution spectroscopy provides detailed information at the atomic and molecular level, which is crucial for the structural elucidation of synthetic compounds like 3,5-Dimethyl-4-iodoisoxazole.
NMR spectroscopy is a powerful, non-destructive technique that probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C). By analyzing the magnetic properties of these nuclei, it is possible to piece together the carbon-hydrogen framework of a molecule.
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their electronic environments. For this compound, the structure suggests a simple ¹H NMR spectrum. Due to the plane of symmetry in the molecule, the two methyl groups at positions 3 and 5 are chemically and magnetically equivalent.
Consequently, they are expected to produce a single, sharp signal (a singlet) in the ¹H NMR spectrum, integrating to six protons. The exact chemical shift is influenced by the electron-withdrawing effects of the isoxazole (B147169) ring and the iodine atom. Based on data from related structures, such as 3,5-dimethylisoxazole (B1293586), the signal for these methyl protons is anticipated to appear in the upfield region of the spectrum. No proton-proton (¹H-¹H) coupling is expected, hence the signal would be a singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on predicted values derived from structurally similar compounds, as specific experimental data was not available in the cited literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
|---|---|---|---|---|
| 3-CH₃ and 5-CH₃ | ~2.3 - 2.5 | Singlet (s) | 6H | N/A |
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound, four distinct signals are expected:
One signal for the two equivalent methyl carbons (3-CH₃ and 5-CH₃).
One signal for the two equivalent isoxazole ring carbons C3 and C5.
One signal for the C4 carbon of the isoxazole ring, which is directly bonded to the iodine atom.
The chemical shifts are diagnostic. The methyl carbons are expected at high field (~10-15 ppm). The C3 and C5 carbons, being part of a heterocyclic aromatic system, would appear significantly downfield. The C4 carbon, bonded to iodine, is subject to the "heavy atom effect," which typically causes a significant upfield shift (to a lower ppm value) compared to a carbon bonded to a lighter halogen or hydrogen. For instance, in a related 4-sulfonyl derivative, the C4 carbon appears at approximately 113 ppm; for the 4-iodo compound, this signal would be expected at a much lower chemical shift. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is based on predicted values and established spectroscopic principles, as specific experimental data was not available in the cited literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| 3-CH₃ and 5-CH₃ | ~10 - 15 |
| C4 | ~60 - 80 (Predicted upfield shift due to heavy atom effect) |
| C3 and C5 | ~160 - 175 |
Two-dimensional (2D) NMR experiments are critical for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would be of limited utility as there are no vicinal or geminal protons to establish correlations.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence / Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC or HMQC spectrum of this compound would show a single cross-peak, correlating the proton signal of the two methyl groups (~2.3-2.5 ppm) with the carbon signal of the same methyl groups (~10-15 ppm), confirming the C-H connectivity of the methyls.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for elucidating the complete carbon skeleton, as it shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). For this compound, an HMBC spectrum would provide the definitive connections to establish the molecular structure:
A correlation would be observed from the methyl protons (H on C H₃) to the adjacent ring carbons (C 3 and C 5). This is a two-bond correlation (²J_CH).
A crucial correlation would also be seen from the methyl protons (H on C H₃) to the iodinated ring carbon (C 4). This is a three-bond correlation (³J_CH).
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight.
Table 3: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Possible Fragment Identity |
|---|---|---|
| 223 | 100.0 | [C₅H₆INO]⁺ (Molecular Ion, M⁺) |
| 181 | 34.8 | [M - C₂H₂O]⁺ |
| 127 | 15.5 | [I]⁺ |
| 96 | 40.8 | [M - I]⁺ (Loss of iodine radical) |
| 54 | 62.5 | [C₃H₄N]⁺ |
| 43 | 85.5 | [C₂H₃O]⁺ (Acetyl cation) |
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental formula of a compound, as each formula has a unique exact mass. HRMS serves as a definitive confirmation of the molecular formula C₅H₆INO.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₆INO |
| Calculated Exact Mass | 222.94941 Da |
| Observed Exact Mass | 222.94941 Da |
Mass Spectrometry (MS)
Fragmentation Patterns and Isotopic Abundance Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the this compound molecule is ionized, forming a molecular ion (M+•), which can then break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint.
The fragmentation of this compound is expected to proceed through several key pathways based on the relative strengths of its chemical bonds. The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. Common fragmentation patterns in organic molecules include the cleavage of bonds adjacent to functional groups and the loss of stable neutral molecules. libretexts.orglibretexts.org For this compound, significant fragmentation pathways would likely involve the cleavage of the C-I bond, which is relatively weak, and the rupture of the isoxazole ring.
Key expected fragmentation events include:
Loss of an iodine atom: This would result in a prominent peak at [M-127]+.
Loss of a methyl group: Cleavage of a C-C bond could lead to the loss of a methyl radical (•CH₃), producing a peak at [M-15]+.
Ring cleavage: The isoxazole ring can fragment in various ways, leading to smaller ions. For example, cleavage could result in the formation of an acetyl cation [CH₃CO]+ at m/z 43. chemguide.co.uk
Isotopic Abundance Analysis: A crucial aspect of the mass spectrum of this compound is its isotopic signature. Natural iodine consists of only one stable isotope, ¹²⁷I, with 100% abundance. wikipedia.org This simplifies the interpretation of the mass spectrum, as any fragment containing an iodine atom will appear as a single peak without the complex isotopic patterns seen with elements like chlorine or bromine. libretexts.org High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and its fragments by measuring their exact masses to several decimal places.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 237 | [C₅H₆INO]⁺ | (Molecular Ion) |
| 222 | [C₅H₃INO]⁺ | •CH₃ |
| 110 | [C₅H₆NO]⁺ | •I |
| 43 | [C₂H₃O]⁺ | C₃H₃IN• |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
Characteristic Vibrational Frequencies and Functional Group Identification
The IR spectrum of this compound displays a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional groups. By comparing the positions of these bands (measured in wavenumbers, cm⁻¹) to established correlation tables, the molecular structure can be confirmed.
C-H Vibrations: The methyl (CH₃) groups give rise to characteristic stretching vibrations typically found just below 3000 cm⁻¹. Asymmetric and symmetric bending vibrations for these groups are also expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. amazonaws.com
Isoxazole Ring Vibrations: The isoxazole ring has several characteristic vibrations. These include C=N stretching, typically observed in the 1650-1550 cm⁻¹ region, and C=C stretching. The N-O bond stretching vibration also produces a characteristic absorption. A high-resolution infrared investigation of isoxazole has identified fundamental bands at 1370.9 cm⁻¹ and 764.9 cm⁻¹. researchgate.net
C-I Vibration: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (from CH₃) | Stretching | 2900-3000 |
| C-H (from CH₃) | Bending | ~1450 and ~1375 |
| C=N (Isoxazole ring) | Stretching | 1550-1650 |
| C=C (Isoxazole ring) | Stretching | 1470-1600 |
| N-O (Isoxazole ring) | Stretching | 1200-1300 |
| C-I | Stretching | 500-600 |
Fourier Transform Infrared (FT-IR) Spectroscopy for In-line Monitoring
Fourier Transform Infrared (FT-IR) spectroscopy is not only used for the final characterization of a compound but can also be employed for real-time, in-line monitoring of chemical reactions. thermofisher.commt.com This application, often referred to as Process Analytical Technology (PAT), allows chemists to track the progress of a synthesis by observing changes in the IR spectrum of the reaction mixture over time. mt.com
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. irdg.org In the synthesis of this compound, in-line FT-IR could be used to:
Monitor Reactant Consumption: Track the disappearance of the characteristic absorption bands of the starting materials.
Track Product Formation: Observe the appearance and increase in intensity of the unique absorption bands of the this compound product, such as the C=N or C-I stretching bands.
Detect Intermediates: Identify the transient formation of any reaction intermediates.
Determine Reaction Endpoint: Pinpoint the exact moment the reaction is complete, which helps in optimizing reaction times and preventing the formation of by-products.
This real-time data provides critical information on reaction kinetics, mechanisms, and pathways, facilitating process optimization and ensuring consistent product quality. youtube.comcam.ac.uk
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to IR spectroscopy. youtube.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting frequency shifts correspond to the vibrational modes of the molecule. While IR spectroscopy measures vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Vibrations: Symmetric stretching modes of the isoxazole ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
C-I Bond: The C-I stretching vibration is expected to produce a strong and easily identifiable Raman signal.
C=C and C=N Bonds: The double bonds within the isoxazole ring would also be Raman active.
Like FT-IR, Raman spectroscopy can be implemented using fiber-optic probes for in-situ, real-time monitoring of reactions, especially those involving solids, slurries, or aqueous media where IR spectroscopy can be challenging. youtube.com
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about chemical bonds and functional groups, X-ray crystallography offers an unambiguous determination of the complete three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com It is considered the gold standard for structural elucidation. nih.gov
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is a technique that requires a well-ordered single crystal of the compound. mdpi.com The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the precise location of each atom can be determined.
A successful SCXRD analysis of this compound would yield a wealth of structural information, including:
Connectivity: Unambiguous confirmation of the atomic connections, verifying the isoxazole ring structure and the positions of the methyl and iodo substituents.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, N-O, C-I) and bond angles within the molecule.
Conformation: The preferred three-dimensional shape of the molecule in the crystal lattice.
Crystal Packing: Information on how the individual molecules are arranged in the unit cell and the nature of any intermolecular interactions, such as halogen bonding or van der Waals forces.
This detailed structural data is invaluable for understanding the molecule's physical and chemical properties.
Table 3: Representative Crystallographic Data Obtainable from SCXRD Analysis
| Parameter | Example Data |
| Chemical Formula | C₅H₆INO |
| Formula Weight | 237.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.53 |
| b (Å) | 25.22 |
| c (Å) | 10.71 |
| β (°) | 99.88 |
| Volume (ų) | 2268.4 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Note: The data in this table is hypothetical and representative of what would be obtained for a small organic molecule. It is modeled after similar reported structures to illustrate the output of an SCXRD experiment. nih.govresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., I···O contacts, C—H···F, C—H···O hydrogen bonds)
Specific crystallographic data for this compound is not available in the reviewed literature. Consequently, details on its crystal lattice, packing arrangement, and specific intermolecular interactions such as halogen bonds (I···O contacts) or hydrogen bonds cannot be provided.
Torsion Angles and Conformation Analysis
Conformational analysis and specific torsion angle data for this compound have not been reported in the searched scientific papers. This information is typically derived from detailed structural elucidation studies, which are not publicly available for this compound.
Chromatographic Techniques for Purity and Mixture Analysis
While chromatographic techniques are standard for purity and mixture analysis, specific methods validated for this compound are not documented in the available literature. General principles of these techniques are well-established, but application-specific data for this compound is absent.
High-Performance Liquid Chromatography (HPLC)
No specific HPLC methods, including details on columns, mobile phases, flow rates, or retention times for the purity analysis of this compound, are reported in the reviewed sources.
Gas Chromatography-Mass Spectrometry (GC-MS)
There are no published GC-MS methods for the analysis of this compound. Therefore, information on parameters such as column type, temperature programming, retention times, and mass fragmentation patterns is unavailable.
Preparative HPLC for Purification
Methodologies for the purification of this compound using preparative HPLC are not described in the accessible scientific literature. Details regarding column selection, mobile phase composition, loading capacity, and fraction collection are therefore not available.
Applications and Advanced Research Directions of 3,5 Dimethyl 4 Iodoisoxazole
Utilization as a Precursor in Complex Organic Synthesis
The isoxazole (B147169) ring system is a significant scaffold in synthetic chemistry, and 3,5-Dimethyl-4-iodoisoxazole serves as an important intermediate for introducing this motif and for the subsequent construction of more complex molecular architectures. Its utility stems from the ability to functionalize the C-4 position through cross-coupling reactions, making it a pivotal starting material for a variety of synthetic pathways.
Synthesis of 3-Aryl-2,4-pentanediones
A significant application of this compound is in the efficient synthesis of 3-aryl-2,4-pentanediones, which are important β-dicarbonyl systems. The process involves a two-step sequence beginning with a palladium-catalyzed cross-coupling reaction. This compound readily couples with various arylboronic acids or organostannanes to produce 4-aryl-3,5-dimethylisoxazoles in excellent yields. researchgate.netairo.co.in This reaction is typically carried out in a solvent mixture like 1,2-dimethoxyethane and water, using a base such as sodium bicarbonate and a palladium catalyst. researchgate.net
The resulting 4-aryl-3,5-dimethylisoxazole intermediate is then converted to the target 3-aryl-2,4-pentanedione. This transformation leverages the unique chemical nature of the isoxazole ring, which can be cleaved under specific conditions. The conversion is efficiently achieved through hydrogenolysis followed by acid hydrolysis, yielding the final β-dicarbonyl product in high yields. researchgate.netairo.co.in This synthetic route offers a robust and high-yielding alternative to other methods for preparing 3-aryl-2,4-pentanediones, which often suffer from practical limitations. researchgate.net
| Aryl Group (Ar) | Coupling Partner | Yield of 4-Aryl-3,5-dimethylisoxazole (%) |
|---|---|---|
| Phenyl | Phenylboronic acid | 95 |
| 4-Methylphenyl | 4-Methylphenylboronic acid | 96 |
| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | 94 |
| 3-Nitrophenyl | 3-Nitrobenzeneboronic acid | 88 |
| 4-Chlorophenyl | 4-Chlorophenylboronic acid | 92 |
Role in the Construction of Fused Heterocyclic Systems
Fused heterocyclic compounds are of immense interest in medicinal chemistry and materials science. While direct annulation using this compound is less common, its primary role is as a precursor to functionalized isoxazoles that subsequently undergo cyclization to form fused ring systems. The iodine atom is key to this strategy, as it allows for the introduction of functionalities necessary for ring closure.
A prominent example is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to convert 3,5-disubstituted-4-iodoisoxazoles into 4-alkynylisoxazoles. These reactions with terminal alkynes proceed in high yields and are tolerant of various functional groups on both the isoxazole and the alkyne. The resulting 4-alkynylisoxazoles are versatile intermediates. If the substituents at the 3 or 5 position contain appropriate nucleophilic groups (such as an amino group), they can undergo intramolecular cyclization onto the alkyne, leading to the formation of fused systems like isoxazolo[5,4-b]pyridines. This approach, where the iodine atom acts as a handle for introducing the cyclization partner, demonstrates the compound's indirect but crucial role in constructing complex fused heterocycles. researchgate.net
Building Block for Multistep Chemical Synthesis
The isoxazole moiety is a valuable feature in medicinally important molecules and complex organic structures. This compound serves as a fundamental building block for incorporating this heterocycle into larger molecules. researchgate.net Its utility in multistep synthesis is primarily demonstrated by its participation in carbon-carbon bond-forming reactions, which transform the simple starting material into more complex and functionalized intermediates.
The synthesis of 3-aryl-2,4-pentanediones is a clear example of its role as a building block. researchgate.net In this sequence, the isoxazole ring acts as a masked form of a β-dicarbonyl group. The initial palladium-catalyzed arylation at the C-4 position and the subsequent ring-opening provides a structure that would be difficult to synthesize directly. This "masking" strategy is a powerful tool in organic synthesis. Furthermore, the resulting 3,5-disubstituted 4-arylisoxazoles can be used in further synthetic steps, highlighting the role of this compound as a foundational component for generating molecular diversity.
Emerging Roles in Materials Science
Beyond its applications in traditional organic synthesis, this compound is finding new roles in the field of materials science. Its incorporation into larger molecular frameworks can impart specific electronic and optical properties, leading to the development of functional materials.
Development of Photochromic Materials
Photochromic materials, which undergo reversible changes in color upon exposure to light, are crucial for developing optical switches and data storage devices. This compound has been successfully used as a structural component in the synthesis of novel photochromic compounds.
Specifically, it has been incorporated into a diarylethene derivative, [1-(this compound)-2-(2-methyl-(5-ethynyl) trimethylsilane-3-thienyl) perfluorocyclopentene]. clockss.org This molecule exhibits good photochromism, switching between a colorless open-ring form and a colored closed-ring form upon irradiation with UV light. The kinetic studies of this diarylethene revealed that the cyclization (coloring) process is a zeroth-order reaction, while the cycloreversion (decoloring) is a first-order reaction. clockss.org This research demonstrates that the 3,5-dimethylisoxazole (B1293586) unit can be a viable component in the design of new photochromic systems, contributing to the growing library of light-sensitive smart materials.
| Property | Observation |
|---|---|
| Photochromic Behavior | Reversible color change upon UV/Vis light irradiation |
| Color Change | Undergoes ring-opening reaction to produce closed forms and color change |
| Cyclization Kinetics | Zeroth-order reaction |
| Cycloreversion Kinetics | First-order reaction |
| Fluorescence | Exhibits fluorescence switching along with photochromism |
Applications in Liquid Crystalline Compounds
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for modern displays. The molecular structure of a compound is critical to its ability to form liquid crystalline phases (mesophases). Heterocyclic compounds are often incorporated into these structures to modulate properties such as polarity and molecular geometry.
There is a direct link between this compound and the synthesis of liquid crystalline compounds. As established, this iodo-isoxazole is a precursor to 3-aryl-2,4-pentanediones. These pentanediones, in turn, are valuable intermediates for preparing various heterocyclic compounds, including pyrazoles and other isoxazoles, whose mesogenic (liquid crystalline) properties have been investigated. osi.lv The synthesis of these materials often involves the condensation of the β-dicarbonyl unit with hydrazines or hydroxylamines. By attaching long alkyl or alkoxy chains to the aryl portion of the pentanedione precursor, calamitic (rod-shaped) molecules can be formed, which are known to exhibit nematic and smectic liquid crystal phases. osi.lv This synthetic connection positions this compound as a useful starting point in the design and synthesis of new liquid crystalline materials.
Potential in Electrochemical Probes and Dye-Sensitized Solar Cells
The unique electronic and structural characteristics of the isoxazole moiety have led to its exploration in advanced materials, including electrochemical sensors and components for solar energy conversion.
Electrochemical Probes: The isoxazole scaffold has been successfully incorporated into chemosensors for the detection of metal ions. For instance, isoxazole derivatives tethered to fluorogenic units like pyrene have been synthesized to create selective and sensitive probes for copper(II) ions. researchgate.net In these systems, the isoxazole ring can act as a recognition site or a structural linker. The utility of this compound in this context lies in its potential as a precursor for such probes. The C-I bond is readily functionalized through cross-coupling reactions, allowing for the straightforward attachment of fluorophores or other signaling units. This synthetic accessibility makes it an attractive starting material for developing new electrochemical sensors designed to detect a wide range of analytes. Furthermore, the electrochemical properties of isoxazole derivatives themselves are a subject of study, with techniques like cyclic voltammetry being used to understand their reduction and oxidation behavior, which is fundamental to their application in electrochemical analysis. derpharmachemica.commdpi.com
Dye-Sensitized Solar Cells (DSSCs): Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that mimics photosynthesis by using a molecular dye to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO2). researchgate.netyoutube.com The efficiency of a DSSC is heavily dependent on the properties of the sensitizing dye, which must absorb light across a broad spectrum and facilitate efficient charge transfer. mdpi.com Organic dyes used in DSSCs often feature a donor-π-bridge-acceptor (D-π-A) architecture to promote intramolecular charge transfer upon photoexcitation.
While this compound is not a dye itself, it represents a valuable building block for the synthesis of novel organic sensitizers. The isoxazole ring can be incorporated as part of the π-conjugated bridge, and the iodine atom provides a convenient point for elaboration. Using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, donor and acceptor groups can be appended to the isoxazole core, enabling the systematic construction and tuning of D-π-A dyes. This modular approach allows researchers to fine-tune the optical and electrochemical properties of the sensitizer to optimize solar cell performance.
Theoretical and Applied Studies in Catalysis
The C-I bond is one of the most reactive carbon-halide bonds in cross-coupling catalysis, making this compound an excellent substrate for palladium-catalyzed transformations.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. This compound is an ideal substrate for these reactions due to the high reactivity of its C4-iodine bond.
Sonogashira Coupling: A key application of this compound is in the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. mdpi.com Research has demonstrated that 3,5-disubstituted-4-iodoisoxazoles, including analogs of the title compound, react with a variety of terminal alkynes in the presence of a palladium catalyst (e.g., Pd(acac)2/PPh3) and a copper(I) co-catalyst to afford C4-alkynylisoxazoles in excellent yields, often up to 98%. nih.gov These reactions are robust and tolerate a wide range of functional groups on the alkyne partner. The steric properties of the substituents at the C3 and C5 positions of the isoxazole ring have been found to influence the reaction efficiency, with bulkier groups sometimes slowing the reaction rate.
| Entry | Alkyne Partner | Catalyst System | Yield (%) |
| 1 | Phenylacetylene | Pd(acac)₂/PPh₃/CuI | 95 |
| 2 | 1-Heptyne | Pd(acac)₂/PPh₃/CuI | 91 |
| 3 | 3,3-Dimethyl-1-butyne | Pd(acac)₂/PPh₃/CuI | 85 |
| 4 | (Trimethylsilyl)acetylene | Pd(acac)₂/PPh₃/CuI | 98 |
| This table presents representative yields for the Sonogashira coupling of a 3,5-disubstituted-4-iodoisoxazole with various terminal alkynes, demonstrating the high efficiency of this transformation. Data sourced from related studies. |
Suzuki and Heck Couplings: The Suzuki reaction couples organoboron compounds with organohalides, while the Heck reaction couples alkenes with organohalides. wikipedia.orgwikipedia.orglibretexts.org Given the demonstrated high reactivity of 4-iodoisoxazoles in Sonogashira couplings, this compound is also an excellent candidate for these transformations. These reactions would allow for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position, providing access to a vast array of complex isoxazole derivatives that are valuable in medicinal chemistry and materials science. nih.govnih.gov The mechanism for these reactions involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation (Suzuki) or carbopalladation (Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.orgchim.it
Organoiodine catalysis typically involves hypervalent iodine compounds (e.g., periodinanes), where the iodine atom exists in a higher oxidation state (+3 or +5) and functions as a metal-free oxidizing agent. These reagents are used in a variety of transformations, including alcohol oxidations and oxidative rearrangements. To date, the use of this compound as a precursor to a hypervalent iodine reagent or as a catalyst in this domain is not well-documented in the scientific literature. The synthesis of such a reagent would require the oxidation of the iodine atom on the electron-rich isoxazole ring, a potentially challenging step. However, this represents an unexplored area where future research could yield novel and reactive chemical tools.
Potential in Advanced Chemical Biology Probes
Chemical probes are small molecules used to study and manipulate biological systems. They require high specificity for their biological target and often incorporate a reporter tag or a reactive group. nih.gov The 3,5-dimethylisoxazole scaffold has been identified as a potent and effective mimic of acetylated lysine (KAc), a key post-translational modification that is "read" by bromodomain proteins. acs.org This makes the 3,5-dimethylisoxazole core an excellent starting point for designing high-affinity ligands for these important epigenetic targets.
The presence of the iodine atom at the C4 position of this compound provides a crucial handle for converting this high-affinity core into a functional chemical probe. Using the palladium-catalyzed reactions discussed previously, various functionalities can be installed at this position:
Reporter Tags: A fluorescent dye could be attached to allow for visualization of the target protein in cells via microscopy.
Affinity Handles: A biotin tag could be introduced, enabling the isolation and identification of target proteins and their binding partners from cell lysates (Affinity-Based Protein Profiling).
Photo-crosslinkers: A group capable of forming a covalent bond with the target upon UV irradiation could be installed, allowing for irreversible labeling and target identification.
By leveraging the known biological relevance of the 3,5-dimethylisoxazole core and the synthetic versatility of the C-I bond, this compound stands out as a highly promising platform for the development of next-generation chemical probes to investigate epigenetic pathways. acs.org
Future Research Trajectories
Future research on this compound is likely to focus on enhancing the sustainability of its synthesis and expanding its applications.
The conventional synthesis of this compound involves the direct electrophilic iodination of its precursor, 3,5-dimethylisoxazole. sigmaaldrich.com While effective, traditional iodination methods often rely on harsh reagents and organic solvents. The principles of green chemistry call for the development of more environmentally benign synthetic methods.
Future research will likely focus on adapting modern, sustainable iodination protocols for the synthesis of this compound. Several promising green strategies have been developed for the iodination of other heterocycles and could be applied here:
Aqueous Media: Performing the reaction in water using systems like HIO₄/NaCl or I₂/H₂O₂ eliminates the need for volatile organic solvents. researchgate.netiau.ir
Solvent-Free Conditions: Mechanochemistry, where reactants are ground together in a ball mill, offers a solvent-free alternative that can lead to shorter reaction times and high yields. nih.gov
Green Solvents: Using recyclable and non-toxic solvents like polyethylene glycol (PEG) can significantly reduce the environmental impact of the process. benthamdirect.com
Energy-Efficient Methods: Ultrasound-assisted synthesis can accelerate reaction rates at lower temperatures, reducing energy consumption compared to conventional heating. nih.gov
By exploring these advanced synthetic methodologies, the production of this compound can be made more efficient, cost-effective, and environmentally friendly, further enhancing its value as a key chemical intermediate.
Exploration of Undiscovered Reactivity Patterns
The iodine atom at the C4 position of the 3,5-dimethylisoxazole core is the key to its synthetic versatility, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. While the Sonogashira coupling of 4-iodoisoxazoles is well-documented, the exploration of other cross-coupling reactions represents a fertile ground for discovering novel reactivity patterns and synthesizing new classes of isoxazole derivatives.
Detailed Research Findings:
Recent studies have demonstrated the successful application of the Sonogashira cross-coupling reaction for the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes. This reaction typically proceeds with high yields, indicating the robustness of this method for introducing alkyne functionalities at the C4 position. Research has shown that the steric hindrance of the substituent at the C3 position of the isoxazole ring has a more significant impact on the reaction's efficiency than the substituent at the C5 position.
Building on this, the exploration of other palladium-catalyzed cross-coupling reactions with this compound is a logical and promising direction. These reactions, widely used in modern organic synthesis, would significantly expand the accessible chemical space for novel isoxazole derivatives.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a variety of boronic acids or esters. This would enable the introduction of a wide range of aryl, heteroaryl, and even alkyl groups at the C4 position, leading to the synthesis of 3,5-dimethyl-4-arylisoxazoles and related compounds. These products are of significant interest in medicinal chemistry due to the prevalence of biaryl structures in bioactive molecules.
Heck Coupling: The Heck reaction would allow for the coupling of this compound with alkenes, leading to the formation of 4-vinylisoxazole derivatives. These compounds can serve as valuable intermediates for further functionalization, such as in polymerization reactions or as Michael acceptors.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would enable the synthesis of 4-amino-3,5-dimethylisoxazole derivatives by coupling the parent iodoisoxazole with a wide range of primary and secondary amines. The resulting aminopyrazoles are important pharmacophores found in numerous biologically active compounds.
The successful implementation of these cross-coupling reactions would provide access to a diverse library of 3,4,5-trisubstituted isoxazoles, which are currently less accessible through traditional synthetic methods.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Potential Product | Significance |
| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-3,5-dimethylisoxazole | Introduction of alkyne functionalities for further modifications. |
| Suzuki-Miyaura Coupling | Boronic Acid/Ester | 4-Aryl/Heteroaryl-3,5-dimethylisoxazole | Access to biaryl and heteroaryl-isoxazole scaffolds. |
| Heck Coupling | Alkene | 4-Vinyl-3,5-dimethylisoxazole | Synthesis of versatile building blocks for polymerization and other reactions. |
| Buchwald-Hartwig Amination | Amine | 4-Amino-3,5-dimethylisoxazole | Direct route to important pharmacophores. |
Integration into Automated Synthesis Platforms
The increasing demand for large and diverse compound libraries for high-throughput screening in drug discovery has driven the development of automated synthesis platforms. Integrating the synthesis of this compound and its derivatives into these platforms offers significant advantages in terms of speed, efficiency, and reproducibility.
Detailed Research Findings:
Flow chemistry has emerged as a powerful technology for the automated synthesis of organic molecules, including heterocyclic compounds like isoxazoles. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions.
The synthesis of isoxazoles has been successfully adapted to flow chemistry environments. For instance, the multi-step synthesis of trisubstituted isoxazoles has been demonstrated in a continuous flow setup, showcasing the potential for telescoping multiple reaction steps without the need for intermediate purification. This approach significantly reduces synthesis time and waste generation.
The integration of this compound chemistry into automated platforms would involve:
Automated Reaction Optimization: High-throughput experimentation platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, bases, solvents, temperatures) for the cross-coupling reactions of this compound. This allows for the rapid identification of optimal conditions for each specific transformation.
Continuous Flow Synthesis: The synthesis of this compound itself, as well as its subsequent cross-coupling reactions, can be performed in continuous flow reactors. This would enable on-demand production of the target compounds with high consistency. Automated systems can precisely control the stoichiometry of reagents, minimizing side reactions and simplifying purification.
In-line Analysis and Purification: Automated platforms can be equipped with in-line analytical techniques (e.g., HPLC, NMR) to monitor the progress of reactions in real-time. This allows for dynamic adjustments to reaction conditions to maximize yield and purity. Furthermore, automated purification systems, such as flash chromatography or preparative HPLC, can be integrated to isolate the final products without manual intervention.
The combination of these technologies would enable the creation of an automated workflow for the synthesis of a diverse library of this compound derivatives. Such a platform would be invaluable for generating compound collections for drug discovery campaigns and for the rapid exploration of structure-activity relationships.
Q & A
Q. What are the common synthetic routes for preparing 3,5-Dimethyl-4-iodoisoxazole?
- Methodological Answer: A primary synthesis involves halogenation of pre-functionalized isoxazole precursors. For example, 4-amino-3,5-dimethylisoxazole can be iodinated via electrophilic substitution using iodine monochloride (ICl) in a polar solvent (e.g., acetic acid) under reflux . Alternatively, nitration of 3,5-dimethylisoxazole followed by reduction (e.g., Zn/NH₄Cl in aqueous media) yields the 4-amino intermediate, which can undergo diazotization and subsequent iodination via Sandmeyer-type reactions . Purity is ensured through recrystallization in methanol or ethanol.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer: Analytical techniques include:
- Elemental Analysis: Confirms C, H, N, and I composition.
- Spectroscopy:
- IR: Detect characteristic C-I stretching (~500 cm⁻¹) and isoxazole ring vibrations (e.g., C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR: Methyl groups appear as singlets (δ ~2.1–2.3 ppm for ¹H; ~10–15 ppm for ¹³C), with iodine-induced deshielding of adjacent carbons .
- Mass Spectrometry (MS): Molecular ion peak (M⁺) at m/z corresponding to the molecular formula C₅H₅IN₂O.
Q. What solvents and conditions are optimal for storing this compound?
- Methodological Answer: Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photolytic or thermal degradation. Avoid polar protic solvents (e.g., water) due to potential hydrolysis of the iodine substituent. Use anhydrous DMSO or DMF for solubility in reactions .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the iodine atom in this compound?
- Methodological Answer: The iodine atom serves as a versatile handle for cross-coupling reactions:
- Suzuki-Miyaura Coupling: Replace iodine with aryl/heteroaryl groups using Pd(PPh₃)₄, a boronic acid, and base (e.g., K₂CO₃) in THF/water .
- Nucleophilic Substitution: React with NaN₃ or amines (e.g., piperazine) in DMF at 80°C to introduce azide or amine groups .
- Cyanation: Use CuCN in DMSO to replace iodine with a cyano group . Monitor regioselectivity via LC-MS and DFT calculations .
Q. How can computational methods predict the reactivity of this compound in heterocyclic transformations?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs). High HOMO density at iodine indicates susceptibility to electrophilic attack .
- Transition State Modeling: Simulate reaction pathways (e.g., iodine displacement) using Gaussian or ORCA software to identify kinetic barriers .
- Solvent Effects: Apply COSMO-RS models to predict solvation energies in polar aprotic solvents .
Q. What mechanistic challenges arise in studying nucleophilic aromatic substitution (NAS) reactions of this compound?
- Methodological Answer:
- Isotopic Labeling: Use ¹⁸O-labeled H₂O to track hydroxylation pathways via GC-MS .
- Kinetic Isotope Effects (KIEs): Compare kₕ/kₔ for reactions with deuterated vs. protiated nucleophiles to distinguish between concerted and stepwise mechanisms .
- Competing Pathways: Characterize byproducts (e.g., ring-opening products) via HPLC and HRMS to resolve side reactions .
Q. How can this compound be leveraged to synthesize bioactive isoxazole derivatives?
- Methodological Answer:
- Antifungal Agents: Couple with triazole moieties (e.g., via Click chemistry) and evaluate MIC values against Candida albicans using broth microdilution assays .
- Anticancer Hybrids: Synthesize Schiff bases by condensing with 4-aminobenzohydrazide; assess cytotoxicity via MTT assays in HeLa cells .
- Enzyme Inhibitors: Functionalize with sulfonamide groups and test inhibition of carbonic anhydrase via stopped-flow spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
